molecular formula C15H11BrF3NO B2600709 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-59-8

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No.: B2600709
CAS No.: 868255-59-8
M. Wt: 358.158
InChI Key: GOHWKTXBGTXXIU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that features a bromophenyl group and a trifluoroanilino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,3,4-trifluoroaniline.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,3,4-trifluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: This reaction forms an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
  • 1-(4-Fluorophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
  • 1-(4-Methylphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Uniqueness

1-(4-Bromophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO/c16-10-3-1-9(2-4-10)13(21)7-8-20-12-6-5-11(17)14(18)15(12)19/h1-6,20H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHWKTXBGTXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=C(C(=C(C=C2)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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